A Comprehensive Technical Guide to the Synthesis and Characterization of Diiodo(p-cymene)ruthenium(II) Dimer
A Comprehensive Technical Guide to the Synthesis and Characterization of Diiodo(p-cymene)ruthenium(II) Dimer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and characterization of the organometallic compound diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [RuI₂(η⁶-p-cymene)]₂. This compound serves as a critical precursor and catalyst in various fields, including asymmetric synthesis.[1][2][3] This guide details the established synthetic protocols, comprehensive characterization data, and the logical workflow of its preparation.
Synthesis Protocol
The diiodo(p-cymene)ruthenium(II) dimer is typically synthesized via a halide exchange reaction starting from its chloro-analogue, dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂).[1] The process involves the substitution of chloride ligands with iodide ions in a biphasic system.
Experimental Procedure
The following protocol is adapted from established literature procedures.[1]
Materials and Equipment:
-
[RuCl₂(p-cymene)]₂ (starting material)
-
Dichloromethane (CH₂Cl₂)
-
Potassium iodide (KI)
-
Tetramethylammonium iodide (catalyst)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Protocol:
-
Under a nitrogen atmosphere, dissolve 2.0 g of [RuCl₂(p-cymene)]₂ in 50 mL of dichloromethane in a flask.[1]
-
In a separate vessel, prepare a solution of 10.2 mg of potassium iodide (KI) in 50 mL of water.[1]
-
Add 66 mg of tetramethylammonium iodide to the ruthenium solution, followed by the aqueous KI solution.[1]
-
Stir the resulting biphasic mixture vigorously at room temperature under an inert atmosphere for approximately 15 hours.[1]
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase twice with 40 mL portions of dichloromethane.[1]
-
Combine all organic phases and wash them three times with 40 mL portions of water.[1]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter through a pad of Celite to yield a reddish-brown solution.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, [RuI₂(p-cymene)]₂.[1] A yield of 3.07 grams has been reported for this procedure.[1]
Molecular Structure and Characterization
The diiodo(p-cymene)ruthenium(II) dimer features two ruthenium centers bridged by two iodide ligands. Each ruthenium atom is also coordinated to a η⁶-p-cymene ring and a terminal iodide, adopting a characteristic pseudo-octahedral "piano-stool" geometry.[4]
Physical Properties
The physical properties of the dimer are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈I₄Ru₂ | [5] |
| Molecular Weight | 978.19 g/mol | [3][5] |
| Appearance | Red or Reddish-Brown Solid | [5] |
| Melting Point | 234 - 236 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized complex.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons of the coordinated p-cymene ligand. Due to the coordination with the ruthenium center, these signals are shifted compared to the free ligand.[4]
| ¹H NMR Data (in CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment | Reference |
| Aromatic Protons | 5.54 | doublet (d) | 5.9 | 2H, HAr | [6] |
| Aromatic Protons | 5.43 | doublet (d) | 5.9 | 2H, HAr | [6] |
| Isopropyl Proton | ~2.8 | septet (sept) | ~7.0 | 1H, CH(CH₃)₂ | [6] |
| Methyl Protons | ~2.1 | singlet (s) | - | 3H, Ar-CH₃ | [6] |
| Isopropyl Methyls | ~1.3 | doublet (d) | ~7.0 | 6H, CH(CH₃)₂ | [6] |
| Note: Specific chemical shifts for the aliphatic protons of the diiodo dimer are based on typical values for related [RuX₂(p-cymene)] complexes as precise data was not available in the cited sources. |
The ¹³C NMR spectrum would similarly show upfield shifts for the aromatic carbons upon coordination to the ruthenium center.[4]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for characterizing ruthenium-p-cymene complexes. While specific data for the diiodo dimer is not detailed in the provided search results, analysis typically focuses on the vibrational modes of the p-cymene ligand and the low-frequency region for Ru-halogen stretching vibrations.[7][8]
2.2.3. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of such complexes.[9] This technique confirms the dimeric structure with bridging iodide ligands and the "piano-stool" coordination geometry around each ruthenium atom, which is characteristic of half-sandwich organometallic complexes.[4][7]
References
- 1. guidechem.com [guidechem.com]
- 2. Diiodo(p-cymene)ruthenium(II) dimer | 90614-07-6 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. DICHLORO(P-CYMENE)RUTHENIUM(II) DIMER | 128706-72-9 | Benchchem [benchchem.com]
- 5. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 6. rsc.org [rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
